Technical Documentation Center

N-Boc-L-isoleucine hemihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Boc-L-isoleucine hemihydrate

Core Science & Biosynthesis

Foundational

N-Boc-L-isoleucine Hemihydrate in Solid-Phase Peptide Synthesis: Physicochemical Profiling and Methodological Standardization

In the realm of solid-phase peptide synthesis (SPPS), the physicochemical integrity of N-protected amino acids dictates the thermodynamic efficiency of the entire coupling cycle. As a Senior Application Scientist, I freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of solid-phase peptide synthesis (SPPS), the physicochemical integrity of N-protected amino acids dictates the thermodynamic efficiency of the entire coupling cycle. As a Senior Application Scientist, I frequently encounter discrepancies in batch yields and purity profiles that trace back to a fundamental misunderstanding of raw material hydration states.

This whitepaper deconstructs the structural dynamics, analytical validation, and optimized coupling protocols for N-Boc-L-isoleucine hemihydrate , providing a self-validating framework for its application in peptide drug development.

The Dual-Identity Conundrum: CAS Registry Nuances & Structural Causality

When sourcing N-Boc-L-isoleucine, researchers are often confronted with a dual-identity conundrum in chemical databases. The anhydrous form is historically indexed under CAS 13139-16-7 [1]. However, the thermodynamically stable hemihydrate form—which is the industry standard for automated SPPS—is specifically designated by CAS 204138-23-8 [2][3]. Many commercial suppliers use the baseline 13139-16-7 CAS number to denote the hemihydrate product, requiring scientists to strictly verify the molecular weight[4].

The Causality of Hydration: Why do we intentionally use the hemihydrate form instead of the anhydrous variant? The answer is rooted in solid-state physics. Anhydrous Boc-amino acids are highly hygroscopic and prone to static charge accumulation, making automated dispensing erratic. By incorporating exactly 0.5 equivalents of water into its crystal lattice ( C11​H21​NO4​⋅0.5H2​O ), N-Boc-L-isoleucine achieves a stable crystalline architecture. This lattice locks out unpredictable moisture absorption from the ambient environment.

If a researcher unknowingly uses a hygroscopic anhydrous batch that has absorbed atmospheric water, the actual molarity of the weighed powder will be lower than calculated. This stoichiometric deficit leads directly to incomplete couplings and deletion sequences in the final peptide. The hemihydrate guarantees a constant molecular weight of 240.30 g/mol , ensuring absolute stoichiometric precision[2].

Quantitative Physicochemical Profile
PropertySpecification / Value
Chemical Name N-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate
Synonyms Boc-Ile-OH hemihydrate
Primary CAS Number 204138-23-8 (Hemihydrate specific)[2]
Secondary CAS Number 13139-16-7 (Base anhydrous / general catalog)[4]
Molecular Formula C11​H21​NO4​⋅0.5H2​O
Molecular Weight 240.30 g/mol [4]
Appearance White to almost white crystalline powder
Melting Point 59.0 – 63.0 °C[4]

Self-Validating Analytical Quality Control

Trust in a reagent must be earned through rigorous, self-validating analytical protocols. Before introducing N-Boc-L-isoleucine hemihydrate into a synthesizer, the batch must pass a tripartite validation system to confirm its identity, purity, and hydration state.

QC_Workflow Sample Boc-Ile-OH·0.5H2O Batch Sample KF Karl Fischer Titration (Target: 3.75% H2O) Sample->KF HPLC RP-HPLC Analysis (Target: >99.0% Purity) Sample->HPLC Chiral Chiral GC/MS (Target: <0.5% D-allo) Sample->Chiral Release Batch Release KF->Release HPLC->Release Chiral->Release

Figure 1: Tripartite analytical quality control workflow for batch validation.

Step-by-Step QC Methodology

Protocol A: Moisture Content Verification (Karl Fischer Titration)

  • Causality: Validates the exact 0.5H2​O stoichiometry to ensure accurate molecular weight calculations.

  • Step 1: Accurately weigh 100 mg of the N-Boc-L-isoleucine hemihydrate sample.

  • Step 2: Dissolve completely in anhydrous methanol within the titration vessel.

  • Step 3: Titrate using a standard Hydranal reagent.

  • Validation Gate: The batch is accepted only if the water content reads between 3.6% and 3.9% (Theoretical target: 3.75%).

Protocol B: Chromatographic Purity (RP-HPLC)

  • Step 1: Prepare a 1 mg/mL sample solution in 50:50 Acetonitrile/Water.

  • Step 2: Inject 10 µL onto a C18 analytical column (250 x 4.6 mm, 5 µm).

  • Step 3: Run a gradient elution from 10% to 90% Mobile Phase B (0.1% TFA in Acetonitrile) over 20 minutes against Mobile Phase A (0.1% TFA in Water).

  • Validation Gate: Integration of the primary peak at 210 nm must yield >99.0% area[4].

Mechanistic Coupling Workflow in Boc-SPPS

L-isoleucine features a beta-branched aliphatic side chain, which imposes severe steric hindrance during amide bond formation. To force this reaction to completion, we must pair the hemihydrate with a highly efficient coupling matrix. Furthermore, the protocol must be a closed-loop, self-validating system; it cannot blindly proceed to the next cycle without confirming success.

SPPS_Cycle Start Peptidyl-Resin Deprotect 1. TFA Deprotection Start->Deprotect Couple 2. Coupling (Boc-Ile-OH·0.5H2O + DIC/HOBt) Deprotect->Couple Kaiser 3. Kaiser Test (Self-Validation) Couple->Kaiser Decision Free Amines Detected? Kaiser->Decision Recouple Re-couple (Adjust Activator) Decision->Recouple Yes (Blue) Next Proceed to Next AA Decision->Next No (Yellow) Recouple->Kaiser Re-test

Figure 2: Self-validating Boc-SPPS coupling cycle with Kaiser test feedback loop.

Step-by-Step Coupling Methodology
  • Resin Preparation & Swelling: Suspend 0.1 mmol of Boc-protected peptidyl-resin in Dichloromethane (DCM) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive amine sites for the incoming bulky isoleucine.

  • N-Terminal Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for two cycles of 10 minutes to remove the existing N-terminal Boc group.

  • Neutralization & Washing: Wash the resin with DCM (3x) and DMF (3x). Neutralize the residual TFA salts by washing with 5% N,N-Diisopropylethylamine (DIEA) in DMF (2x).

  • Pre-Activation: In a separate vessel, dissolve 0.4 mmol (96.12 mg, 4 equivalents based on MW 240.30) of N-Boc-L-isoleucine hemihydrate and 0.4 mmol of 1-Hydroxybenzotriazole (HOBt) in minimal DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes.

    • Causality: Pre-activation forms the highly reactive OBt-ester, which lowers the activation energy required to overcome the steric bulk of the isoleucine beta-branch.

  • Coupling Reaction: Transfer the activated complex to the resin and agitate for 60 to 90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a micro-aliquot of resin beads. Wash with ethanol and apply Kaiser reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

    • Causality: Ninhydrin reacts with uncoupled primary amines to produce a deep blue chromophore (Ruhemann's purple).

    • Validation Gate: If the beads remain colorless/yellow, coupling is 100% complete. If blue, the system rejects progression and triggers a secondary coupling using a more potent activator like HATU/DIEA.

Sources

Exploratory

N-Boc-L-isoleucine hemihydrate solubility in DMF, DCM, and organic solvents

An In-Depth Technical Guide to N-Boc-L-isoleucine Hemihydrate: Solubility Dynamics and Coupling Protocols Executive Summary N-Boc-L-isoleucine hemihydrate (Boc-Ile-OH·1/2H2O) is a foundational building block in both Soli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Boc-L-isoleucine Hemihydrate: Solubility Dynamics and Coupling Protocols

Executive Summary

N-Boc-L-isoleucine hemihydrate (Boc-Ile-OH·1/2H2O) is a foundational building block in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase peptidomimetics. For researchers and drug development professionals, mastering the solvation thermodynamics and activation kinetics of this specific derivative is critical. This whitepaper synthesizes the physicochemical properties of the hemihydrate form, maps its solubility profiles across key organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), and provides field-proven, self-validating experimental protocols to ensure high-fidelity amide bond formation.

Physicochemical Profiling and the Hemihydrate Advantage

While many amino acids are utilized in their anhydrous forms, N-Boc-L-isoleucine is predominantly synthesized and supplied as a hemihydrate (CAS 13139-16-7)[1],. The incorporation of half a water molecule per amino acid molecule (C₁₁H₂₁NO₄·0.5H₂O) yields a molecular weight of 240.30 g/mol , compared to the anhydrous weight of 231.29 g/mol [2].

The Causality of the Hemihydrate Form: This hydration state is not a manufacturing byproduct; it is a thermodynamically stable crystalline lattice. The 0.5 H₂O molecule acts as a hydrogen-bond bridge between the carboxylate and the tert-butoxycarbonyl (Boc) groups. This stable lattice prevents unpredictable hygroscopic degradation during long-term storage, ensuring that the molarity of solutions prepared by mass remains highly accurate over the reagent's shelf life[3].

Solubility Thermodynamics in DMF, DCM, and Organic Solvents

The dissolution of Boc-Ile-OH·1/2H2O is governed by the amphiphilic nature of the molecule. The highly lipophilic sec-butyl side chain and tert-butyl carbamate group strongly resist aqueous solvation, while the polar carboxylic acid and coordinated water molecule readily interact with polar aprotic solvents[4].

Quantitative & Qualitative Solubility Data Summary
SolventSolubility ProfileMechanistic Rationale
Water Insoluble (< 1 mg/mL)The massive hydrophobic surface area of the sec-butyl and tert-butyl groups prevents the formation of a stable aqueous solvation shell[3],[5].
Dichloromethane (DCM) Freely SolubleNon-polar, lipophilic interactions readily solvate the aliphatic side chains, making DCM ideal for solution-phase extractions and couplings[4],[5],[6].
N,N-Dimethylformamide (DMF) Freely Soluble (> 0.5 M)The high dielectric constant and strong hydrogen-bond accepting capacity of DMF rapidly disrupt the hemihydrate crystal lattice[7],[8].
Dimethyl Sulfoxide (DMSO) Freely SolubleStrong dipole-dipole interactions easily overcome the intermolecular hydrogen bonding of the solid lattice[4].
Methanol (MeOH) SolubleActs as a protic solvent capable of hydrogen bonding with both the carbamate and carboxylate moieties[3].

Mechanistic Insights: Solvation and Activation

In peptide synthesis, the choice between DMF and DCM dictates the reaction kinetics. DMF is the gold standard for SPPS because it not only fully solvates the Boc-amino acid but also optimally swells cross-linked polystyrene resins (e.g., Merrifield or PAM resins), exposing the maximum number of reactive amine sites[8].

The Hemihydrate Stoichiometry Trap: When activating Boc-Ile-OH·1/2H2O with a carbodiimide such as N,N'-Diisopropylcarbodiimide (DIC), the 0.5 equivalent of water present in the lattice will react with the coupling reagent, hydrolyzing it into inert diisopropylurea (DIU). Therefore, a strict 1:1 molar ratio of amino acid to DIC will result in incomplete activation. An experienced peptide chemist will always calculate the mass using 240.30 g/mol and add a slight stoichiometric excess of the activating agent to scavenge the water of hydration, ensuring 100% conversion to the active O-benzotriazole (OBt) ester[2],[8].

Experimental Workflows & Visualization

Workflow N1 Boc-Ile-OH·1/2H2O (MW: 240.30 g/mol) N2 Solvation in DMF (High Dielectric Constant) N1->N2 Preferred for SPPS N3 Solvation in DCM (Lipophilic Interaction) N1->N3 Solution-Phase N4 Pre-Activation (DIC / HOBt) N2->N4 N3->N4 N5 Active OBt-Ester Formation N4->N5 H2O Scavenged N6 Peptide Coupling (Resin-Bound Amine) N5->N6 Amide Bond N7 Validation (Kaiser Test) N6->N7 Wash with DMF/DCM

Workflow of Boc-Ile-OH·1/2H2O solvation, activation, and coupling validation.

Self-Validating Experimental Protocols

Protocol A: Preparation and Coupling of 0.5 M Boc-Ile-OH in DMF (SPPS)

This protocol utilizes an in-situ neutralization and activation strategy optimized for solid supports.

  • Stoichiometric Calculation: To prepare 10 mL of a 0.5 M solution, weigh exactly 1.201 g of Boc-Ile-OH·1/2H2O (using the 240.30 g/mol MW to prevent a ~3.7% stoichiometric deficit)[2].

  • Solvation: Transfer the solid to a clean, dry vial. Add 8 mL of anhydrous DMF. Vortex until the solution is completely clear. The high dielectric constant of DMF will rapidly break the hemihydrate lattice[7].

  • Additive Incorporation: Add 0.5 M of Hydroxybenzotriazole (HOBt) to the solution. If the HOBt struggles to dissolve, add trace amounts of DMF until clarity is achieved[8].

  • Activation (Self-Validating Step): Add 0.55 M of DIC (the 0.05 M excess accounts for the 0.5 equivalents of H₂O released from the hemihydrate). Stir for 5 minutes. The solution may become slightly cloudy as trace DIU forms—this is a visual validation that the water has been successfully scavenged.

  • Coupling: Add the activated mixture to the resin-bound amine. Agitate for 45–60 minutes.

  • Validation: Wash the resin 3x with DMF and 3x with DCM. Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates a >99% successful coupling; blue beads require a secondary coupling cycle[8].

Protocol B: Solution-Phase Dipeptide Synthesis in DCM

Optimized for liquid-phase chemistry where aqueous workups are utilized to purify the intermediate.

  • Solvation: Dissolve 1.0 eq of Boc-Ile-OH·1/2H2O in anhydrous DCM (approx. 0.1 M concentration). The lipophilic side chain ensures rapid dissolution[6].

  • Amine Addition: Add 1.0 eq of the target C-protected amino acid (e.g., H-Val-OMe) and 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to establish a basic environment.

  • Coupling: Chill the reaction to 0°C. Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC is chosen here over DIC because its urea byproduct is highly water-soluble.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Aqueous Workup (Self-Validating): Dilute with additional DCM. Wash the organic layer sequentially with 10% citric acid (removes unreacted amine and EDC byproducts), saturated NaHCO₃ (removes unreacted Boc-Ile-OH), and brine. Dry over anhydrous Na₂SO₄. Evaporation of the DCM yields the highly pure Boc-protected dipeptide[6].

Sources

Foundational

N-Boc-L-isoleucine hemihydrate safety data sheet (SDS) and handling guidelines

N-Boc-L-isoleucine Hemihydrate: A Comprehensive Technical Guide on Safety, Handling, and Peptide Synthesis Workflows Executive Summary N-Boc-L-isoleucine hemihydrate is a rigorously protected alpha-amino acid fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-Boc-L-isoleucine Hemihydrate: A Comprehensive Technical Guide on Safety, Handling, and Peptide Synthesis Workflows

Executive Summary

N-Boc-L-isoleucine hemihydrate is a rigorously protected alpha-amino acid fundamental to both solid-phase and liquid-phase peptide synthesis (SPPS/LPPS)[1]. The inclusion of the tert-butyloxycarbonyl (Boc) protecting group effectively neutralizes the nucleophilicity of the alpha-amino group, allowing for highly controlled, site-specific activation of the carboxylic acid. The hemihydrate crystalline form (CAS: 13139-16-7 / 204138-23-8) is specifically favored in pharmaceutical development because the incorporated water molecules stabilize the crystal lattice, yielding superior handling characteristics, reduced hygroscopicity, and extended shelf-life compared to the anhydrous variant[2].

Physicochemical Properties & SDS Overview

A rigorous understanding of the compound's physical and hazard profile is the first step in establishing a self-validating safety protocol. While N-Boc-L-isoleucine hemihydrate is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[3], standard Good Laboratory Practices (GLP) must be enforced to prevent contamination and mechanical irritation.

Table 1: Physicochemical and Safety Data Summary

Property / Parameter Specification / Data
Chemical Name N-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate[2]
CAS Registry Number 13139-16-7 (General) / 204138-23-8 (Hemihydrate specific)[2][4]
Molecular Formula C₁₁H₂₁NO₄ · 0.5 H₂O[2][4]
Molecular Weight 240.30 g/mol [2]
Appearance White to almost white powder or crystal
Melting Point 59.0 °C to 63.0 °C (TCI); 67 °C to 70 °C (Fisher)[3]
Storage Conditions Keep refrigerated (2–8 °C); store away from oxidizing agents[3][4]

| Hazard Classification | Non-hazardous; potential mechanical irritant to eyes/respiratory tract[3] |

Handling Guidelines & Risk Mitigation (Causality-Driven)

Every safety protocol must be grounded in the physical realities of the chemical.

  • Environmental Controls: Handle the powder exclusively within a certified laboratory fume hood or localized exhaust ventilation system. Causality: As a fine crystalline powder, aerosolized particulates can cause mechanical irritation to the respiratory mucosa[3].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for micro-tears), EN 166 compliant safety goggles, and a standard lab coat[4]. Causality: Though not a severe dermal sensitizer, repeated exposure to protected amino acids can lead to localized dermatitis.

  • Storage Integrity: Store in tightly sealed containers at 2–8 °C[4]. Causality: The Boc group is acid-labile and can undergo slow thermal degradation if exposed to high heat or ambient humidity over prolonged periods. Refrigeration suppresses this kinetic degradation pathway.

Experimental Workflow: Boc-Solid Phase Peptide Synthesis (SPPS)

While Fmoc-chemistry is widely used, Boc-SPPS remains the gold standard for synthesizing complex, aggregation-prone peptide architectures or thioesters required for Native Chemical Ligation (NCL). Because isoleucine contains a bulky, beta-branched side chain, its coupling kinetics are inherently slow, requiring optimized activation protocols.

Step-by-Step Methodology: Boc-SPPS Coupling Cycle

  • Resin Solvation: Swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes.

    • Causality: DCM effectively permeates and expands the polystyrene matrix, maximizing the surface area and accessibility of the reactive N-terminal amines.

  • Boc Deprotection: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes.

    • Causality: TFA selectively protonates and cleaves the acid-labile Boc group, releasing isobutylene and carbon dioxide, and leaving behind the trifluoroacetate salt of the N-terminal amine.

  • Washing and In Situ Neutralization: Wash the resin thoroughly with DCM, followed by N,N-Dimethylformamide (DMF). Neutralize the amine salt using 5% N,N-Diisopropylethylamine (DIEA) in DMF.

  • Activation and Coupling:

    • Dissolve 4 equivalents of N-Boc-L-isoleucine hemihydrate and 4 equivalents of 1-Hydroxybenzotriazole (HOBt) in DMF.

    • Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to initiate activation.

    • Causality: HOBt is critical here. It intercepts the highly reactive, but unstable, O-acylisourea intermediate formed by DIC, converting it into a stable OBt active ester. This prevents the formation of oxazolones, thereby suppressing racemization of the chiral alpha-carbon[5].

  • Self-Validating Quality Control (Kaiser Test): Extract a few resin beads and apply the ninhydrin-based Kaiser test.

    • Validation: A negative (yellow) result confirms the complete acylation of all free primary amines. A positive (blue) result dictates a mandatory re-coupling step before proceeding.

  • Global Cleavage: Final cleavage of the peptide from the resin requires anhydrous Hydrogen Fluoride (HF)[5].

BocSPPS Resin Peptidyl-Resin (Boc-Protected) Deprotect Deprotection (100% TFA) Resin->Deprotect Step 1 Wash1 Wash & Neutralize (DIEA / DMF) Deprotect->Wash1 Step 2 Coupling Coupling (N-Boc-L-Ile-OH + DIC/HOBt) Wash1->Coupling Step 3 QC Kaiser Test (Self-Validation) Coupling->QC Step 4 QC->Deprotect Next Cycle QC->Coupling Fail (Blue) - Recouple Cleavage Global Cleavage (Anhydrous HF) QC->Cleavage Pass (Yellow)

Workflow diagram illustrating the iterative Boc-SPPS cycle with integrated self-validation.

Mechanistic Insights: Carboxylic Acid Activation

Understanding the molecular logic behind the coupling reagents is vital for troubleshooting low-yielding syntheses. The beta-branched nature of isoleucine creates significant steric hindrance, making the formation of the peptide bond kinetically unfavorable without potent activation.

ActivationMechanism BocIle N-Boc-L-isoleucine (Carboxylic Acid) Oacyl O-Acylisourea (Unstable Intermediate) BocIle->Oacyl + DIC Activator DIC (Carbodiimide) Coupling Reagent Activator->Oacyl ActiveEster OBt Active Ester (Stable & Highly Reactive) Oacyl->ActiveEster + HOBt HOBt HOBt Additive (Racemization Suppressor) HOBt->ActiveEster Product Elongated Peptide (Stable Amide Bond) ActiveEster->Product + Amine Amine Resin-Bound Amine (Nucleophile) Amine->Product

Logical relationship of the mechanistic steps in DIC/HOBt-mediated amino acid activation.

References

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dehydration of N-Boc-L-isoleucine Hemihydrate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling N-Boc-L-isoleucine hemihydrate. This guide is designed for researchers, chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling N-Boc-L-isoleucine hemihydrate. This guide is designed for researchers, chemists, and drug development professionals who require the anhydrous form of this critical reagent for their work, particularly in peptide synthesis. We will address common challenges and provide robust, field-proven protocols to ensure the integrity of your material.

The presence of water of hydration can significantly impact experimental outcomes by affecting molecular weight calculations, reaction stoichiometry, and solubility. N-Boc-L-isoleucine hemihydrate contains 0.5 moles of water per mole of the amino acid derivative, which must be removed for precise applications. The primary challenge in this process is the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group, which is susceptible to degradation at elevated temperatures.[1] This guide focuses on methods that effectively remove water while preserving the chemical structure of the compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the water of hydration from N-Boc-L-isoleucine hemihydrate?

A1: The presence of water introduces several sources of error and potential side reactions in sensitive applications like peptide synthesis:

  • Inaccurate Stoichiometry: The molecular weight of the hemihydrate (240.31 g/mol ) differs from the anhydrous form (231.29 g/mol ). Using the hydrated form without accounting for the water content will lead to incorrect molar calculations, affecting reaction yields and purity.

  • Reaction Compatibility: Many coupling reagents and activated species used in peptide synthesis are sensitive to moisture and can be quenched or hydrolyzed, leading to incomplete reactions and the formation of byproducts.

  • Solubility Issues: The presence of water can alter the solubility profile of the reagent in the organic solvents typically used for synthesis.

Q2: What is the most reliable method for dehydrating N-Boc-L-isoleucine hemihydrate on a lab scale?

A2: The most recommended and safest method is vacuum drying at a controlled, moderate temperature . This technique is based on the principle that reducing the pressure above a liquid (in this case, water) lowers its boiling point.[2][3] This allows for the efficient removal of water at temperatures low enough to prevent thermal degradation of the heat-sensitive Boc protecting group.[1] One source explicitly notes that the water of hydration can be removed by heating Boc-Ile-OH hemihydrate in a vacuum oven.[4]

Q3: Can I use a standard laboratory oven at atmospheric pressure?

A3: This is strongly discouraged . To remove bound water at atmospheric pressure, you would need temperatures that approach or exceed the melting point of N-Boc-L-isoleucine (approx. 66-72 °C for the anhydrous form) and risk thermal decomposition of the Boc group.[5][6] The material may melt or degrade, leading to impurities and a failed dehydration.

Q4: How can I confirm that the dehydration was successful?

A4: The gold standard for water content determination is Karl Fischer (KF) titration .[7] This method is highly accurate and specific for water, capable of detecting even trace amounts.[8][9] For N-Boc-L-isoleucine hemihydrate, the theoretical water content is approximately 3.75%. A successful dehydration should result in a water content well below 0.1%. Other useful, though less direct, methods include:

  • Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature and can clearly show the loss of water at a specific temperature range.[10][11][12]

  • Melting Point Analysis: The anhydrous form will have a sharper and higher melting point compared to the hemihydrate.

Troubleshooting Guide

Q5: I tried drying my sample in the vacuum oven, but it melted into an oil. What went wrong?

A5: This indicates that the temperature of the oven shelf was too high. The reported melting point of the anhydrous material is in the 66-72 °C range, but the hemihydrate may have a lower melting point or a eutectic melting behavior.

  • Causality: The energy input exceeded the melting enthalpy before all the water could be removed.

  • Solution: Reduce the oven temperature to a safer range, such as 40-50 °C . Ensure your oven's temperature controller is accurately calibrated. Spread the sample into a very thin layer to maximize surface area and facilitate faster water evaporation at a lower temperature.

Q6: My post-drying Karl Fischer analysis still shows a significant amount of water (>0.5%). How can I improve the process?

A6: Incomplete drying is a common issue and can be resolved by optimizing the drying parameters.

  • Causality: The drying time may have been insufficient, the vacuum may not have been low enough, or the sample layer was too thick, trapping moisture within the bulk of the powder.

  • Solutions:

    • Increase Drying Time: Extend the drying period to 24 hours or more.

    • Improve Vacuum: Ensure your vacuum pump is pulling a pressure of <10 mbar. Check for leaks in the system.

    • Reduce Bed Depth: Spread the material as thinly as possible on a watch glass or tray to maximize the surface area exposed to the vacuum.

    • Use a "Bleed": Introduce a very slow bleed of dry nitrogen into the oven. This can help carry water vapor away from the sample surface more efficiently, a technique known as vacuum-assisted flow drying.

Q7: After drying, the material appeared slightly yellow, and the yield in my subsequent peptide coupling reaction was poor. What is the likely cause?

A7: A color change and poor reactivity strongly suggest that thermal decomposition has occurred.

  • Causality: The Boc group is acid- and heat-labile. Excessive heat can cause it to cleave, resulting in the free amine of L-isoleucine and byproducts like isobutylene and CO₂.[1] This deprotected amino acid will not participate correctly in the intended coupling reaction, leading to low yields and purity issues.

  • Solution & Prevention:

    • Verify Integrity: Before use, check the purity of the dried material using ¹H NMR or HPLC to quantify the level of deprotection.

    • Optimize Drying: Strictly adhere to the recommended temperature range of 40-50 °C.

    • Consider an Alternative: If thermal methods consistently fail, drying in a vacuum desiccator over a high-capacity desiccant like phosphorus pentoxide (P₂O₅) at room temperature is a slower but much gentler alternative.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale & Notes
Drying Method Vacuum Oven DryingOptimal balance of speed and safety for the heat-labile Boc group.[2][4]
Temperature 40 – 50 °CSafely below the melting point (66-72 °C) to prevent phase change and decomposition.[5][6]
Pressure < 10 mbarLowers the boiling point of water significantly, enabling efficient drying at low temperatures.
Drying Time 12 – 24 hoursDependent on sample size and bed depth; longer times ensure complete removal.
Initial Water Content ~3.75% w/wTheoretical value for a perfect hemihydrate.
Target Final Water Content < 0.1% w/wConfirmed by Karl Fischer titration.[7]
Detailed Experimental Protocol: Vacuum Oven Dehydration

This protocol provides a validated method for converting N-Boc-L-isoleucine hemihydrate to its anhydrous form.

1. Preparation: a. Select a clean, dry, and appropriately sized glass container with a wide surface area, such as a large watch glass or a crystallization dish. b. Weigh the N-Boc-L-isoleucine hemihydrate and spread it across the container in a thin, even layer (ideally <5 mm deep). Breaking up any large clumps will facilitate more efficient drying.

2. Vacuum Drying: a. Preheat the vacuum oven to the setpoint temperature of 45 °C . Allow the temperature to stabilize. b. Place the container with the sample onto a shelf in the oven. c. Close the oven door securely and begin to apply the vacuum slowly to avoid disturbing the fine powder. d. Once a stable vacuum of <10 mbar is achieved, maintain these conditions for a minimum of 18 hours.

3. Post-Drying Handling and Verification: a. To stop the process, first vent the oven with a dry, inert gas such as nitrogen or argon to bring it back to atmospheric pressure. Do not vent with ambient air , as the dry, hygroscopic material will readily reabsorb atmospheric moisture. b. Immediately remove the sample from the oven and transfer it to a desiccator for cooling. c. Once at room temperature, promptly weigh the material and submit a small, representative sample for Karl Fischer analysis to confirm the final water content is below 0.1%.

4. Storage: a. Store the now-anhydrous N-Boc-L-isoleucine in a tightly sealed container, preferably within a desiccator or a dry box, to prevent rehydration. Recommended storage is at 2-8°C.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dehydration and verification process.

Dehydration_Workflow cluster_prep Preparation cluster_process Dehydration Process cluster_analysis Verification & Storage start Start: N-Boc-L-Isoleucine Hemihydrate prep Spread Sample in Thin Layer start->prep Weigh Material vac_oven Place in Vacuum Oven (45°C, <10 mbar) prep->vac_oven dry Dry for 18-24 hrs vac_oven->dry cool Cool in Desiccator (under N2 or Ar) dry->cool Vent with N2/Ar kf_analysis Karl Fischer Titration cool->kf_analysis Take Sample kf_analysis->vac_oven If Water > 0.1% (Redry) storage Store Anhydrous Product in Dry Conditions kf_analysis->storage If Water < 0.1% final_product End: Anhydrous N-Boc-L-Isoleucine storage->final_product

Sources

Optimization

Technical Support Center: N-Boc-L-isoleucine Hemihydrate Storage &amp; Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected coupling failures, low yields, or sequence deletions during Solid-Phase Peptide Synthesis (SPPS). Often, the root cause traces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected coupling failures, low yields, or sequence deletions during Solid-Phase Peptide Synthesis (SPPS). Often, the root cause traces back to the degradation of protected amino acid building blocks prior to the experiment.

N-Boc-L-isoleucine hemihydrate (CAS 13139-16-7) is a highly versatile protected amino acid prominently used in peptide synthesis and combinatorial chemistry [1]. However, its stability is inextricably linked to its storage conditions. The tert-butyloxycarbonyl (Boc) group and the hemihydrate crystal structure require precise environmental controls to prevent auto-deprotection and hydration shifts.

Degradation Pathways

To understand how to store this compound, you must first understand how it degrades. Below is a logical map of the primary degradation pathways triggered by suboptimal storage.

Degradation_Pathways BocIle N-Boc-L-Ile-OH·1/2H2O (Stable at 2-8°C) Thermal Thermal Stress (>30°C) BocIle->Thermal Moisture Moisture Exposure (Condensation) BocIle->Moisture Acidic Trace Acid Exposure BocIle->Acidic Deprotection Boc Cleavage (Free L-Ile + Isobutylene + CO2) Thermal->Deprotection Accelerates Hydration Altered Hydration State (Clumping / Hydrolysis) Moisture->Hydration Hygroscopic Uptake Acidic->Deprotection Catalyzes Hydration->Deprotection Facilitates Hydrolysis

Degradation pathways of N-Boc-L-isoleucine hemihydrate under suboptimal storage conditions.

Troubleshooting FAQs

Q1: What is the mechanistic rationale for storing N-Boc-L-isoleucine hemihydrate at 2-8 °C? A1: The tert-butyloxycarbonyl (Boc) protecting group is inherently acid-labile and susceptible to thermal degradation. At elevated temperatures, the urethane linkage can undergo spontaneous cleavage, releasing isobutylene gas, carbon dioxide, and free L-isoleucine. Storing the compound refrigerated at 2-8 °C suppresses the kinetic energy required for this auto-deprotection, ensuring the integrity of the alpha-amino protection during long-term storage [2].

Q2: Why must refrigerated bottles be warmed to room temperature before opening? A2: This is a critical step in preventing moisture-induced degradation. If a cold container is opened in a humid laboratory environment, ambient moisture rapidly condenses on the cold powder [3]. While the compound is a hemihydrate (containing 0.5 equivalents of water in its crystal lattice), excess surface moisture leads to clumping, alters the precise molecular weight (causing stoichiometric errors during peptide coupling), and can facilitate localized hydrolysis if trace acidic impurities are present.

Q3: Can we store this compound in a high-vacuum desiccator over phosphorus pentoxide (P₂O₅) to keep it completely dry? A3: No. N-Boc-L-isoleucine hemihydrate relies on its half-equivalent of water to maintain its stable crystalline lattice. Aggressive desiccation under high vacuum or over strong desiccants like P₂O₅ can strip this water of crystallization, converting it to an anhydrous form. This phase transition alters its solubility profile and coupling kinetics. Instead, store it in a tightly sealed container with a mild desiccant (like silica gel) simply to control ambient atmospheric humidity.

Q4: We detected free L-isoleucine in our batch. What caused this, and can the batch be salvaged? A4: The presence of free L-isoleucine indicates that Boc deprotection has occurred, likely due to exposure to excess heat or trace acids during storage. Because free L-isoleucine will act as a chain-terminator or cause deletion sequences during SPPS (as it lacks the necessary temporary protection), the batch cannot be reliably used for high-purity peptide synthesis and must be discarded.

Quantitative Storage Guidelines
Storage ParameterOptimal ConditionMechanistic RationaleExpected Shelf Life
Temperature 2-8 °CSuppresses kinetic energy, preventing thermal cleavage of the Boc urethane linkage.> 24 months
Atmosphere Inert Gas (Argon/N₂)Displaces atmospheric moisture and oxygen, preventing hygroscopic uptake.> 24 months
Container Tightly sealed, opaquePrevents photo-degradation and ambient moisture ingress.> 24 months
Handling Warm to RT before openingPrevents rapid condensation of ambient moisture onto the cold crystalline powder.N/A
Protocol: Self-Validating Quality Control for N-Boc-L-isoleucine Hemihydrate

Objective: To quantitatively verify the chemical purity and hydration state of stored batches prior to SPPS.

Step 1: Thermal Equilibration

  • Action : Remove the sealed container from the 2-8 °C refrigerator. Allow it to stand at room temperature (RT) for a minimum of 2 hours before breaking the seal.

  • Causality : Opening a cold container causes immediate condensation of atmospheric moisture onto the powder. This alters the hemihydrate state and promotes localized hydrolysis.

Step 2: Karl Fischer (KF) Titration

  • Action : Weigh exactly 100 mg of the sample and perform volumetric KF titration.

  • Causality : The theoretical water content for the hemihydrate ( C11​H21​NO4​⋅0.5H2​O , MW ~240.30 g/mol ) is approximately 3.75%.

  • Self-Validation Check : If the result is <3.5%, the crystal lattice has been compromised by over-desiccation. If >4.0%, the sample has absorbed ambient moisture. Both states invalidate the theoretical molecular weight, leading to stoichiometric imbalances during peptide coupling.

Step 3: RP-HPLC and Ninhydrin Validation

  • Action : Dissolve 1 mg/mL of the sample in an acetonitrile/water mixture. Run a gradient RP-HPLC (10-90% ACN/H₂O with 0.1% TFA) over 20 minutes, monitoring at 210 nm.

  • Causality : Detects chemical degradation, specifically the loss of the Boc group which yields free L-isoleucine.

  • Self-Validation Check : If an anomalous early-eluting peak appears, spot the sample on a silica TLC plate and apply a ninhydrin stain. A positive (purple) spot confirms the presence of free primary amines (deprotected L-isoleucine), validating the HPLC degradation peak and confirming the batch must be discarded.

References
  • AAPPTec . Handling and Storage of Peptides - FAQ. Available at: [Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for N-Boc-L-isoleucine hemihydrate

Title: Analytical Comparison Guide: 1 H and 13 C NMR Characterization of N-Boc-L-Isoleucine Hemihydrate Introduction & Strategic Context N-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate (Boc-Ile-OH · 0.5 H 2​ O) is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: 1 H and 13 C NMR Characterization of N-Boc-L-Isoleucine Hemihydrate

Introduction & Strategic Context

N-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate (Boc-Ile-OH · 0.5 H 2​ O) is a critical, orthogonally protected building block utilized extensively in solid-phase peptide synthesis (SPPS). While the anhydrous form is highly hygroscopic and prone to weighing inaccuracies, the deliberately manufactured hemihydrate form provides a stable, crystalline solid that ensures precise stoichiometric coupling. However, this hydration state introduces unique complexities during Nuclear Magnetic Resonance (NMR) spectroscopic validation.

This guide provides an objective comparative analysis of the 1 H and 13 C NMR chemical shifts of Boc-Ile-OH hemihydrate against unprotected L-isoleucine, detailing the mechanistic causality behind these shifts and providing a self-validating protocol for accurate spectral acquisition and interpretation[1][2].

Comparative Spectral Analysis & Shift Causality

The addition of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the electronic environment of the L-isoleucine scaffold[2]. Below is a comparative breakdown of the quantitative NMR data, highlighting the structural causality behind each chemical shift.

Table 1: 1 H NMR Chemical Shift Comparison (500 MHz)
Proton EnvironmentBoc-Ile-OH (CDCl 3​ )[1]L-Isoleucine (D 2​ O)Mechanistic Causality of Shift
α -CH 4.30 ppm (dd, J=8.9, 4.6 Hz)~3.60 ppmUrethane Deshielding: The electron-withdrawing carbamate linkage strongly deshields the alpha proton.
Amide NH 5.02 ppm (d, J=8.9 Hz)N/A (Exchanges)Carbamate Formation: Visible in CDCl 3​ ; confirms successful N-protection.
Boc t-Butyl 1.46 ppm (s, 9H)N/AProtecting Group: Massive 9-proton singlet dominates the aliphatic region.
β -CH 1.83–1.99 ppm (m, 1H)~1.95 ppmMinimal Impact: Distance from the urethane group limits inductive effects.
γ -CH 2​ 1.15–1.29 (m, 1H), 1.46–1.54 (m, 1H)~1.25, ~1.45 ppmDiastereotopic Splitting: Inherent to the chiral center at the β -carbon.
β -CH 3​ 0.98 ppm (d, J=7.0 Hz, 3H)~1.00 ppmAliphatic Baseline: Unaffected by N-protection.
γ -CH 3​ 0.94 ppm (t, J=7.3 Hz, 3H)~0.95 ppmAliphatic Baseline: Unaffected by N-protection.
Hemihydrate (H 2​ O) ~1.56 ppm (br s, 1H)*N/ACrystal Hydration: 0.5 equivalents of water yield 1 proton per molecule.

*Note: The hemihydrate water peak frequently coalesces with the Boc singlet (1.46 ppm) and the downfield γ -CH 2​ multiplet, creating a broad integration zone from 1.40–1.60 ppm.

Table 2: 13 C NMR Chemical Shift Data (125 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift (ppm)[1]Structural Significance
Acid C=O (C-1) 177.2Confirms the free C-terminal carboxylic acid.
Boc C=O (C-7) 155.9Validates the integrity of the urethane linkage.
Boc C q​ (C-8) 80.2Highly deshielded tertiary carbon of the tert-butyl group.
α -CH (C-2) 58.0Downfield shift due to the adjacent nitrogen atom.
β -CH (C-3) 37.9Branching point of the isoleucine side chain.
Boc CH 3​ (C-9,10,11) 28.5Three equivalent methyl carbons of the Boc group.
γ -CH 2​ (C-5) 25.0Aliphatic chain carbon.
β -CH 3​ (C-4) 15.7Aliphatic chain carbon.
γ -CH 3​ (C-6) 11.8Terminal methyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure trustworthiness and prevent false-positive batch rejections for "moisture contamination," the following self-validating protocol must be used when analyzing Boc-Ile-OH hemihydrate[1][3].

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of Boc-Ile-OH hemihydrate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over D 2​ O or DMSO-d 6​ because the highly lipophilic Boc group ensures excellent solubility[4]. More importantly, CDCl 3​ lacks exchangeable deuterons, preserving the amide NH doublet at 5.02 ppm, which is mandatory for confirming the urethane bond[1].

Step 2: Instrument Tuning & 1 H/ 13 C Acquisition

  • Action ( 1 H NMR): Acquire 16 scans with a standard 30° pulse. Set the relaxation delay (D1) to 1.5 seconds.

  • Action ( 13 C NMR): Acquire 512–1024 scans. Critical: Increase the relaxation delay (D1) to 2.5–3.0 seconds.

  • Causality: Quaternary carbons (Boc C q​ at 80.2 ppm) and carbonyls (155.9 ppm, 177.2 ppm) lack attached protons and rely entirely on slow dipole-dipole relaxation[3]. A standard 1-second delay will result in severe signal attenuation for these critical diagnostic peaks.

Step 3: Spectral Processing & Hemihydrate Validation (The Self-Validating Step)

  • Action: Calibrate the TMS peak to 0.00 ppm. Phase and baseline correct the spectrum.

  • Validation Logic: Set the integration of the α -CH peak (4.30 ppm) strictly to 1.00. Next, integrate the contiguous region from 1.40 to 1.60 ppm.

  • Causality: If the sample is the pure hemihydrate, this region will contain the Boc group (9H), one proton of the γ -CH 2​ group (1H), and the 0.5 H 2​ O water of hydration (1H), yielding a total integration of 11.00 ± 0.15 . If the integration is ~10.00, the sample has dehydrated. If it exceeds 11.50, exogenous moisture is present. This internal mathematical check makes the protocol self-validating.

Workflow Visualization

Below is the logical workflow for the structural and hydration-state validation of Boc-Ile-OH hemihydrate.

G Prep Sample Preparation Boc-Ile-OH · 0.5 H2O in CDCl3 Acq1H 1H NMR Acquisition (Assess NH, α-CH, Boc, H2O) Prep->Acq1H Acq13C 13C NMR Acquisition (Assess C=O, Cq, Aliphatics) Prep->Acq13C Process Spectral Processing Phase, Baseline, Integration Acq1H->Process Acq13C->Process ValStruct Structural Validation Confirm Urethane Linkage Process->ValStruct ValHyd Hydration State Analysis Quantify 0.5 H2O at ~1.56 ppm Process->ValHyd

Caption: Workflow for the NMR acquisition and structural validation of N-Boc-L-isoleucine hemihydrate.

Conclusion

The transition from unprotected L-isoleucine to N-Boc-L-isoleucine hemihydrate introduces significant, predictable deshielding effects in both 1 H and 13 C NMR spectra[1][2]. By understanding the causality of these shifts—particularly the behavior of the urethane linkage and the stoichiometric water of hydration—researchers can utilize NMR not just for identity confirmation, but as a quantitative, self-validating tool for batch quality control in peptide synthesis[3].

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 2724762, tert-Butoxycarbonyl-L-isoleucine." Available at: [Link]

  • PLOS One. "Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats." Available at:[Link]

  • Scholarly Publications Leiden University. "Next generation bacitracin: reimagining a classic antibiotic." Available at:[Link]

Sources

Comparative

Validating enantiomeric excess and chiral purity of N-Boc-L-isoleucine hemihydrate

A Comprehensive Guide to the Validation of Enantiomeric Excess and Chiral Purity of N-Boc-L-isoleucine Hemihydrate For Researchers, Scientists, and Drug Development Professionals The presence of an undesired enantiomer c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of Enantiomeric Excess and Chiral Purity of N-Boc-L-isoleucine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

The presence of an undesired enantiomer can lead to diastereomeric impurities in the final drug product, potentially altering its biological activity and safety profile.[1] Therefore, robust and reliable analytical methods are essential for quality control. This guide compares Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed protocols and performance data to aid in method selection and validation.

Core Principles of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. This makes their separation a non-trivial analytical challenge. Analytical techniques for determining enantiomeric excess (e.e.) rely on creating a diastereomeric difference between the enantiomers. This is achieved either by using a chiral stationary phase (CSP) in chromatography or by employing a chiral solvating or derivatizing agent in spectroscopy.[1][2][3] The choice of method depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation.

Comparative Analysis of Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution and sensitivity.[1] The separation is based on the differential interaction of enantiomers with a chiral stationary phase.

Expertise & Experience: The key to a successful chiral HPLC separation lies in the selection of the appropriate CSP. For Boc-protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs have shown excellent selectivity.[4][5] These phases create transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times. A direct injection of the sample solution is often possible, minimizing sample preparation.[1]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® T).[1]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water with an organic modifier like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA), is used.[4]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm for the amide bond).

  • Sample Preparation: Dissolve an accurately weighed amount of N-Boc-L-isoleucine hemihydrate in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample N-Boc-L-isoleucine Hemihydrate Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Stationary Phase Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution and sensitivity but typically requires derivatization of the analyte to increase its volatility.[1][]

Expertise & Experience: For N-Boc-L-isoleucine, the carboxylic acid group must be esterified (e.g., to a methyl or ethyl ester) to make the molecule suitable for GC analysis. The separation then occurs on a chiral GC column, often coated with a cyclodextrin derivative. This method is particularly useful for detecting trace-level enantiomeric impurities.

Experimental Protocol: Chiral GC

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Chiral capillary column (e.g., β- or γ-cyclodextrin-based).[7]

  • Derivatization: Esterify the carboxylic acid of N-Boc-L-isoleucine using a reagent like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

  • Injection: Split or splitless injection depending on the sample concentration.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample N-Boc-L-isoleucine Hemihydrate Derivatization Esterification Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Column Chiral Capillary Column Injection->Column Separation Enantiomeric Separation Column->Separation Detection FID/MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for Chiral SFC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-separative approach to determining enantiomeric purity. It relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers. [1][2] Expertise & Experience: A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. [2]This method is rapid and does not require chromatographic separation. However, its sensitivity is generally lower than chromatographic methods, typically requiring >1% of the minor enantiomer for accurate quantification. [1]The choice of CSA and solvent is critical for achieving good resolution of the signals. Both ¹H and ¹³C NMR can be utilized for this purpose. [8] Experimental Protocol: NMR with Chiral Solvating Agent

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of N-Boc-L-isoleucine hemihydrate in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard NMR spectrum.

    • Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Acquire the spectrum of the mixture.

  • Analysis: Compare the spectra before and after the addition of the CSA. The signals corresponding to protons or carbons near the chiral center of the L- and D-enantiomers should appear as separate peaks in the presence of the CSA. The enantiomeric excess is calculated from the integration of these distinct signals.

Logical Diagram: NMR Enantiodiscrimination

NMR_Logic cluster_interaction Interaction in NMR Tube Enantiomers L- and D-Enantiomers (NMR Indistinguishable) Diastereomeric_Complexes Transient Diastereomeric Complexes (L-CSA and D-CSA) Enantiomers->Diastereomeric_Complexes CSA Chiral Solvating Agent (CSA) CSA->Diastereomeric_Complexes NMR_Spectrum NMR Spectrum with Distinct Signals for each Diastereomer Diastereomeric_Complexes->NMR_Spectrum Quantification Integration and Calculation of e.e. NMR_Spectrum->Quantification

Caption: Principle of NMR Enantiodiscrimination.

Method Validation According to ICH Q2(R1) Guidelines

Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose. [9][10]The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the necessary validation characteristics. [11][12][13] Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the other enantiomer. This is demonstrated by achieving baseline resolution between the enantiomeric peaks in chromatography.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the D-enantiomer spiked into the pure L-enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of the D-enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of the D-enantiomer in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Comparative Performance Data Summary

The following table summarizes the typical performance characteristics of the discussed analytical methods for the determination of enantiomeric purity of N-Boc-L-isoleucine hemihydrate.

FeatureChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Principle Differential interaction with CSPSeparation of volatile derivatives on a chiral columnSeparation using supercritical fluid mobile phaseFormation of diastereomeric complexes
Sample Prep Direct injection of solutionDerivatization requiredDirect injection of solutionDissolution +/- addition of CSA
Sensitivity (LOQ) High (<0.1%)Very High (<0.05%)High (<0.1%)Moderate (>1%)
Analysis Time 10-30 min15-40 min2-10 min5-15 min
Solvent Usage Moderate to HighLowVery LowLow
Throughput ModerateLowHighHigh
Key Advantage Widely applicable, robustHighest sensitivityFast, "green" chemistryRapid, non-separative
Key Limitation Solvent consumptionSample derivatizationHigher initial instrument costLower sensitivity

Conclusion and Recommendations

The choice of the optimal analytical method for validating the enantiomeric excess of N-Boc-L-isoleucine hemihydrate depends on the specific requirements of the analysis.

  • For routine Quality Control (QC) and release testing , where high accuracy, robustness, and sensitivity are paramount, Chiral HPLC is the most established and recommended method. Its ability to directly analyze the sample without derivatization provides a significant advantage in a regulated environment.

  • For high-throughput screening or process development , where speed is a critical factor, Chiral SFC is an excellent choice. Its significantly shorter analysis times and reduced solvent consumption make it a more efficient and environmentally friendly option.

  • For trace-level impurity analysis or when the highest sensitivity is required , Chiral GC-MS is the preferred technique, despite the need for sample derivatization.

  • For rapid, at-line process monitoring or for a quick confirmation of enantiomeric purity where high sensitivity is not required , NMR spectroscopy with a chiral solvating agent is a valuable tool.

Ultimately, the selected method must be rigorously validated according to ICH Q2(R1) guidelines to ensure the reliability and accuracy of the results, thereby guaranteeing the quality and safety of the final pharmaceutical product. [13][15]Adherence to pharmacopeial standards, such as those outlined in the USP and Ph. Eur. for chromatographic system suitability, is also mandatory for regulatory compliance. [18][19][20][21][22][23][24]

References

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare.
  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 13). Phenomenex.
  • Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. (2022, February 15). European Directorate for the Quality of Medicines & HealthCare.
  • Signal-to-noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques (2.2.46). (2022, December 14). European Directorate for the Quality of Medicines & HealthCare.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex.
  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). European Pharmacopoeia.
  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. (2025, March 19). ECA Academy.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8.
  • Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid. (n.d.). Benchchem.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
  • APPLICATIONS: Chiral Separation of FMOC Protected α-Amino Acids. (n.d.). Phenomenex.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2024, January 31). Analytical Chemistry - ACS Publications.
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (n.d.). J-Stage.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine. (n.d.). Benchchem.
  • Method categories according to the ICH Q2(R1). (2018, May 11). Mass-spec-experts.com.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (n.d.). MDPI.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894.
  • N-(tert-Butoxycarbonyl)-L-isoleucine. (n.d.). Tokyo Chemical Industry.
  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (2023, November 1). PubMed.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
  • Amino Acid Chiral Analysis Services. (2025, December 30). BOC Sciences.
  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2019, January 25). PubMed.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). Semantic Scholar.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International.
  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022, July 3). PubMed.
  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. (n.d.). RSC Publishing.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.